The Core Fundamentals and Reactivity of 1,4-Dithiane: An In-depth Technical Guide
The Core Fundamentals and Reactivity of 1,4-Dithiane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental properties and chemical reactivity of 1,4-dithiane. It is intended to serve as a technical resource for researchers and professionals involved in chemical synthesis, materials science, and drug development, offering detailed data, experimental protocols, and visualizations of key chemical pathways.
Fundamental Properties of 1,4-Dithiane
1,4-Dithiane is a sulfur-containing heterocyclic compound with the chemical formula C₄H₈S₂. It is a saturated six-membered ring where two opposing carbon atoms are replaced by sulfur atoms. This structure imparts unique physical and chemical properties that make it a valuable building block in organic synthesis.
Physical and Structural Properties
1,4-Dithiane is a white crystalline solid with a characteristically strong and unpleasant odor.[1][2] It is stable under normal conditions but is incompatible with strong oxidizing agents.[2][3] The molecule adopts a chair conformation in its crystalline state.[4] A summary of its key physical and structural properties is presented in Table 1.
Table 1: Physical and Structural Properties of 1,4-Dithiane
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₈S₂ | [1][2] |
| Molecular Weight | 120.24 g/mol | [5] |
| CAS Number | 505-29-3 | [2][5] |
| Appearance | White crystalline solid | [1][2] |
| Odor | Strong, unpleasant, seafood-like, garlic/onion | [1][3] |
| Melting Point | 107-113 °C | [3][6] |
| Boiling Point | 200 °C | [3][6] |
| Solubility | Soluble in ethanol, ether, carbon tetrachloride, acetic acid, and carbon disulfide. Poorly soluble in water. | [1][2][7] |
| Crystal Structure | Monoclinic, chair conformation | [4] |
| SMILES | C1CSCCS1 | [6] |
| InChI Key | LOZWAPSEEHRYPG-UHFFFAOYSA-N | [6] |
Spectroscopic Data
The structural features of 1,4-dithiane can be confirmed through various spectroscopic techniques. The key spectral data are summarized in Table 2.
Table 2: Spectroscopic Data for 1,4-Dithiane
| Spectroscopic Technique | Key Data | Reference(s) |
| ¹H NMR (300 MHz, CDCl₃) | δ 2.85 ppm (s) | [1] |
| ¹³C NMR (25.16 MHz, CDCl₃) | δ 29.14 ppm | [1] |
| Infrared (IR) | KBr WAFER technique shows characteristic peaks. | [1] |
| Mass Spectrometry (GC-MS) | Top peak at m/z 120. | [1] |
Synthesis and Reactivity of 1,4-Dithiane
The synthetic utility of 1,4-dithiane and its derivatives stems from the reactivity of the sulfur atoms and the adjacent methylene (B1212753) groups.
Synthesis of 1,4-Dithiane
1,4-Dithiane can be synthesized via the alkylation of 1,2-ethanedithiol (B43112) with 1,2-dibromoethane.[8] This reaction provides a direct route to the core heterocyclic structure.
Key Reactions of 1,4-Dithiane
The sulfur atoms in the 1,4-dithiane ring are nucleophilic and can undergo a variety of chemical transformations.
The sulfur atoms of 1,4-dithiane can be sequentially oxidized to form the corresponding sulfoxides and sulfones. This transformation is a common strategy to modify the electronic properties and reactivity of the molecule.[9][10][11] The oxidation can be controlled to yield the mono- or di-oxidized products.
While the fully saturated 1,4-dithiane has limited applications in alkylation due to the ease of β-fragmentation of its lithiated derivatives, its unsaturated and functionalized counterparts, such as 5,6-dihydro-1,4-dithiins, are more stable and can be used as vinyl anion equivalents for stereocontrolled synthesis.[12][13] Recent developments have also shown that 1,4-dithiane can undergo direct C-H functionalization through photoredox catalysis.[12][13]
The sulfur atoms in 1,4-dithiane can act as ligands, coordinating to metal centers to form metal complexes. This property is exploited in the design of novel organometallic compounds and catalysts.
Experimental Protocols
This section provides detailed methodologies for key experiments involving 1,4-dithiane and its derivatives.
Synthesis of 2-Oxo-1,4-dithiane
This protocol describes the synthesis of 2-oxo-1,4-dithiane from 1,2-ethanedithiol and chloroacetyl chloride.[7]
Materials:
-
1,2-Ethanedithiol (1.2 mol)
-
Triethylamine (B128534) (2.4 mol)
-
Chloroacetyl chloride (1.2 mol)
-
Anhydrous magnesium sulfate
-
Ice-acetone bath
Procedure:
-
In a 4-L, four-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser, dissolve 1,2-ethanedithiol and triethylamine in 1 L of dichloromethane.
-
Cool the mixture to 0-10 °C in an ice-acetone bath.
-
Slowly add a solution of chloroacetyl chloride in 400 mL of dichloromethane over 1.5 hours, maintaining the temperature between 0-10 °C. A thick white precipitate of triethylamine hydrochloride will form.
-
After the addition is complete, add 500 mL of ice water to dissolve the precipitate, forming a two-phase system.
-
Separate the organic phase and wash it with four 200-mL portions of water.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent using a rotary evaporator.
-
Distill the residue under reduced pressure (0.7 mm) to obtain 2-oxo-1,4-dithiane (boiling point 92-93 °C).
Oxidation of a Thioether to a Sulfoxide
This is a general protocol for the selective oxidation of a thioether, such as 1,4-dithiane, to a sulfoxide using hydrogen peroxide as the oxidant.[14]
Materials:
-
Sulfide (B99878) (1 mmol)
-
30% Hydrogen peroxide (H₂O₂)
-
Recyclable silica-based tungstate (B81510) interphase catalyst
-
Solvent (e.g., acetonitrile)
Procedure:
-
Dissolve the sulfide in a suitable solvent in a round-bottom flask.
-
Add the silica-based tungstate catalyst.
-
Add 30% hydrogen peroxide dropwise to the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter to recover the catalyst.
-
Work up the reaction mixture by washing with water and extracting the product with an organic solvent.
-
Dry the organic layer and remove the solvent under reduced pressure to obtain the sulfoxide.
Applications in Drug Development and Materials Science
Derivatives of 1,4-dithiane are valuable synthons in the creation of complex molecules with biological activity and in the development of advanced materials.
Role in Heterocyclic Synthesis and Drug Discovery
1,4-Dithiane-2,5-diol (B140307), a derivative of 1,4-dithiane, is a versatile building block for the synthesis of a wide range of sulfur-containing heterocycles.[4] Its ambident nature, possessing both electrophilic and nucleophilic centers, allows for its use in cascade reactions to construct complex molecular architectures.[4] These synthesized heterocycles are often scaffolds for bioactive compounds, including antiretroviral agents like lamivudine.[15] Furthermore, some 1,4-dithiane derivatives have shown potential as anticancer and antimicrobial agents.[3] Dihydro-1,4-dithiin tetraoxides, which are derived from 1,4-dithiane, have been investigated for their biological activities, including the inhibition of DNA topoisomerase II.[6]
Applications in Polymer Chemistry
The incorporation of the 1,4-dithiane moiety into polymer backbones can impart unique properties such as high refractive indices, thermal stability, and biocompatibility.[3] For instance, 1,4-dithiane-2,5-diol can be used as a monomer in direct melt polycondensation to synthesize aliphatic random copolyesters.[2][3] These sulfur-containing polymers are being explored for biomedical applications, including drug delivery systems.[3]
Conclusion
1,4-Dithiane is a versatile heterocyclic compound with a rich chemistry that extends beyond its use as a simple protecting group. Its fundamental properties, particularly the reactivity of its sulfur atoms, make it and its derivatives valuable building blocks in the synthesis of complex organic molecules, bioactive compounds, and advanced materials. The ability to fine-tune its properties through oxidation and other functionalizations opens up a wide range of possibilities for its application in both academic research and industrial drug development. This guide has provided a foundational understanding of 1,4-dithiane, which should serve as a valuable resource for scientists and researchers in the field.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1, 4 Dithiane 2, 5 Diol : An Versatile Monomer to Synthesis Aliphatic Random Copolyester with Biomedical Application – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Dithiane - Wikipedia [en.wikipedia.org]
- 9. jchemrev.com [jchemrev.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures [beilstein-journals.org]
- 14. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 15. 1,4-Dithiane-2,5-diol: A Versatile Synthon for the Synthesis of S...: Ingenta Connect [ingentaconnect.com]
